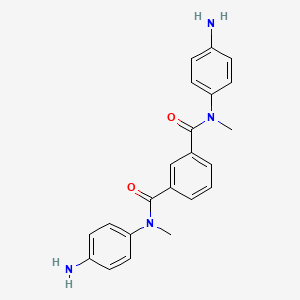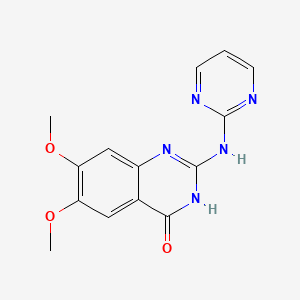
N,N'-bis(4-aminophenyl)-N,N'-dimethylisophthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(4-aminophenyl)-N,N'-dimethylisophthalamide, commonly known as DMPI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMPI is a derivative of isophthalic acid and is widely used in the synthesis of various organic compounds.
科学的研究の応用
DMPI has been extensively studied for its potential applications in various fields of scientific research. It has been found to have excellent antioxidant and antimicrobial properties, making it a potential candidate for the development of new drugs. DMPI has also shown promising results in the treatment of cancer, as it inhibits the growth of cancer cells by inducing apoptosis. Additionally, DMPI has been used as a ligand in coordination chemistry and as a building block in the synthesis of metal-organic frameworks.
作用機序
DMPI's mechanism of action is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. DMPI has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
DMPI has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. DMPI has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
DMPI has several advantages for lab experiments. It is easy to synthesize and has excellent stability, making it a reliable compound for use in experiments. However, DMPI has some limitations as well. It is insoluble in water, which can make it difficult to use in aqueous experiments. Additionally, DMPI has poor solubility in some organic solvents, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of DMPI. One potential area of research is the development of new drugs based on DMPI's antioxidant and antimicrobial properties. Additionally, DMPI's potential as a ligand in coordination chemistry and as a building block in the synthesis of metal-organic frameworks could be further explored. Finally, the mechanism of action of DMPI could be further studied to better understand its biochemical and physiological effects.
合成法
DMPI can be synthesized through a simple two-step process. The first step involves the reaction of 4-aminophenylacetic acid with thionyl chloride to produce 4-chlorophenylacetyl chloride. The second step involves the reaction of 4-chlorophenylacetyl chloride with N,N-dimethylisophthalamide in the presence of a base such as triethylamine. This reaction results in the formation of DMPI.
特性
IUPAC Name |
1-N,3-N-bis(4-aminophenyl)-1-N,3-N-dimethylbenzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-25(19-10-6-17(23)7-11-19)21(27)15-4-3-5-16(14-15)22(28)26(2)20-12-8-18(24)9-13-20/h3-14H,23-24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLXIYAHPRPZNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)C2=CC(=CC=C2)C(=O)N(C)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(4-aminophenyl)-N,N'-dimethylbenzene-1,3-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6139612.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide](/img/structure/B6139618.png)
![2-chloro-4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B6139623.png)
![ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6139638.png)

![3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6139653.png)
![[3-(4-fluorobenzyl)-1-(1-isoquinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B6139659.png)
![2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile](/img/structure/B6139660.png)
![4-methyl-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6139664.png)
![3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6139681.png)
![1-(1-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1-propanone](/img/structure/B6139682.png)
![N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6139683.png)
![4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B6139688.png)
![2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-methyl-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6139689.png)